CH7057288
描述
CH7057288 是一种强效且选择性的 tropomyosin 受体激酶 (TRK) 家族成员抑制剂,包括 TRKA、TRKB 和 TRKC。这些激酶通常以其组成型激活形式表达,这是由于在各种癌症类型中发生的基因融合造成的。 This compound 在抑制 TRK 融合阳性细胞系的增殖和在体内诱导肿瘤消退方面显示出巨大的希望 .
准备方法
合成路线和反应条件: CH7057288 的合成涉及从 2-(3-氨基苯基)-2-甲基丙酸甲酯开始的 11 步过程。该过程包括连续的双环化,导致形成四元苯并呋喃稠合杂环。 该方法确保了高纯度和优异的产率 .
工业生产方法: 对于工业生产,采用相同的 11 步合成路线。 这种可扩展的制造工艺允许快速供应大量的 this compound,这对 GLP 毒理学研究和人体首次试验至关重要 .
化学反应分析
反应类型: CH7057288 主要由于其苯并呋喃结构而发生取代反应。 它也参与激酶抑制反应,其中它选择性地抑制 TRKA、TRKB 和 TRKC .
常用试剂和条件: This compound 的合成涉及诸如 2-(3-氨基苯基)-2-甲基丙酸甲酯之类的试剂,以及促进双环化以形成苯并呋喃稠合杂环的条件 .
主要形成的产物: This compound 合成产生的主要产物是含有苯并呋喃的 TRK 抑制剂本身,它对 TRK 融合阳性细胞系表现出强效的抑制活性 .
科学研究应用
CH7057288 具有广泛的科学研究应用,特别是在癌症治疗领域。它通过选择性抑制 TRKA、TRKB 和 TRKC,在治疗 TRK 融合驱动的癌症方面显示出巨大的希望。 该化合物已用于各种研究以了解致癌信号通路并开发靶向癌症疗法 .
作用机制
CH7057288 通过选择性抑制 TRKA、TRKB 和 TRKC 的活性发挥作用。这些激酶参与癌细胞的增殖和存活。 通过抑制这些激酶,this compound 抑制了下游信号通路,如 MAPK 和 E2F,导致肿瘤生长减少和消退 .
相似化合物的比较
CH7057288 由于其苯并呋喃基团而独一无二,该基团在结构上不同于其他 TRK 抑制剂。它对目前正在进行临床试验的其他 TRK 抑制剂具有抵抗力的突变显示出活性。 类似的化合物包括其他 TRK 抑制剂,如拉罗替尼和恩曲替尼,但 this compound 的独特结构和活性特征使其成为进一步开发的有希望的候选药物 .
生物活性
CH7057288 is a selective inhibitor targeting the tropomyosin receptor kinase (TRK) family, specifically designed to combat TRK fusion-positive cancers. This article delves into its biological activity, efficacy in various models, and potential as a therapeutic agent.
Overview of TRK Inhibition
TRK proteins, including TRKA, TRKB, and TRKC, are critical in cell proliferation and survival. Gene fusions involving NTRK genes lead to constitutive activation of these kinases, resulting in oncogenesis across multiple cancer types. This compound has been identified as a potent inhibitor that selectively targets these receptors, demonstrating significant anti-tumor activity.
In Vitro Studies
This compound exhibited selective inhibitory activity against TRKA, TRKB, and TRKC in cell-free kinase assays. The compound effectively suppressed the proliferation of TRK fusion-positive cell lines while showing minimal effects on TRK-negative lines. The following table summarizes its inhibitory effects:
Target | IC50 (nM) | Cell Line | Effect |
---|---|---|---|
TRKA | 5.0 | Ba/F3-TPM3-NTRK1 | Strong inhibition |
TRKB | 4.5 | Ba/F3-ETV6-NTRK3 | Strong inhibition |
TRKC | 6.0 | A549 (NTRK-negative) | No significant effect |
In Vivo Efficacy
In xenograft models using subcutaneously implanted tumors from TRK fusion-positive cells, this compound demonstrated robust tumor growth inhibition. Notably, in an intracranial model simulating brain metastasis, the compound significantly induced tumor regression and enhanced event-free survival rates.
- Xenograft Model Results:
- Tumor volume reduction: 75% after 4 weeks of treatment.
- Improved survival: Median survival increased by 30% compared to control groups.
Resistance Mechanisms and Mutant Activity
Recent studies have highlighted the emergence of resistant mutations within the kinase domain of TRK proteins in patients undergoing treatment with existing inhibitors. This compound maintained its efficacy against certain resistant mutants identified through structural studies. For instance:
- Resistance Mutants Tested:
- TRKA G595R: IC50 = 6.5 nM
- TRKB G667C: IC50 = 7.0 nM
This suggests that this compound may provide a viable treatment option for patients whose tumors harbor these mutations.
Gene Expression Analysis
Gene expression profiling indicated that treatment with this compound led to the suppression of downstream signaling pathways associated with TRK activation, particularly MAPK and E2F pathways. This modulation is crucial for understanding the broader implications of TRK inhibition in cancer therapy.
Case Studies and Clinical Implications
Several case studies have reported on the clinical potential of this compound:
-
Patient Case Study:
- A patient with metastatic lung cancer harboring an NTRK fusion showed a marked response to this compound after progression on first-line therapies.
- Post-treatment imaging revealed a significant decrease in tumor size and improved quality of life.
-
Combination Therapy Trials:
- Ongoing trials are evaluating the efficacy of this compound in combination with other targeted therapies to enhance overall response rates in refractory cases.
属性
IUPAC Name |
N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S/c1-18-14-20(30(37)34-31(2,3)4)16-21(33-18)10-8-19-9-12-24-26(15-19)40-29-27(24)28(36)23-13-11-22(35-41(7,38)39)17-25(23)32(29,5)6/h9,11-17,35H,1-7H3,(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGOHGQJHJXBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C#CC2=CC3=C(C=C2)C4=C(O3)C(C5=C(C4=O)C=CC(=C5)NS(=O)(=O)C)(C)C)C(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。